2-(2-Methylpropoxy)-3-nitro-5-(trifluoromethyl)pyridine
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Overview
Description
2-(2-Methylpropoxy)-3-nitro-5-(trifluoromethyl)pyridine is a fluorinated pyridine derivative Compounds containing fluorine atoms are of significant interest due to their unique chemical properties, which often include increased stability and bioactivity
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the diazotization of substituted 2-aminopyridines followed by nucleophilic substitution reactions . The reaction conditions often require the use of strong acids or bases and controlled temperatures to ensure the desired substitution occurs efficiently.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can help in scaling up the production while maintaining the purity and yield of the compound. The choice of solvents, catalysts, and purification methods are optimized to ensure cost-effectiveness and environmental compliance.
Chemical Reactions Analysis
Types of Reactions
2-(2-Methylpropoxy)-3-nitro-5-(trifluoromethyl)pyridine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The trifluoromethyl group can be involved in reduction reactions to form different derivatives.
Substitution: The pyridine ring can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids like hydrochloric acid, bases like sodium hydroxide, and reducing agents like lithium aluminum hydride. The reaction conditions often involve controlled temperatures and pressures to ensure the desired transformations occur efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 2-(2-Methylpropoxy)-3-amino-5-(trifluoromethyl)pyridine, while substitution reactions can introduce various functional groups onto the pyridine ring.
Scientific Research Applications
2-(2-Methylpropoxy)-3-nitro-5-(trifluoromethyl)pyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Mechanism of Action
The mechanism of action of 2-(2-Methylpropoxy)-3-nitro-5-(trifluoromethyl)pyridine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to penetrate biological membranes, while the nitro group can participate in redox reactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Methylpropoxy)-3-nitro-4-(trifluoromethyl)pyridine
- 2-(2-Methylpropoxy)-3-nitro-5-(difluoromethyl)pyridine
- 2-(2-Methylpropoxy)-3-nitro-5-(trifluoromethyl)benzene
Uniqueness
2-(2-Methylpropoxy)-3-nitro-5-(trifluoromethyl)pyridine is unique due to the specific positioning of its functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-(2-methylpropoxy)-3-nitro-5-(trifluoromethyl)pyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F3N2O3/c1-6(2)5-18-9-8(15(16)17)3-7(4-14-9)10(11,12)13/h3-4,6H,5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUVAGQJCYCDSSJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=C(C=C(C=N1)C(F)(F)F)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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